

An In-depth Technical Guide to the Cevipabulin Binding Site on α -Tubulin

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Compound of Interest

Compound Name: Cevipabulin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of **cevipabulin**, with a specific focus on its novel binding site on α -tubulin.

Cevipabulin (formerly TTI-237) is a synthetic, orally available small molecule that has demonstrated potent antitumor activity in preclinical and clinical settings.[1][2] While initially characterized as a microtubule-stabilizing agent that interacts with the vinblastine site, recent structural and biochemical studies have unveiled a more complex and unique mechanism involving a second, distinct binding site on the α -tubulin subunit.[3][4][5][6]

This discovery has profound implications, identifying a new targetable pocket on tubulin and paving the way for the development of a novel class of anticancer agents: tubulin degraders.[4][5][7]

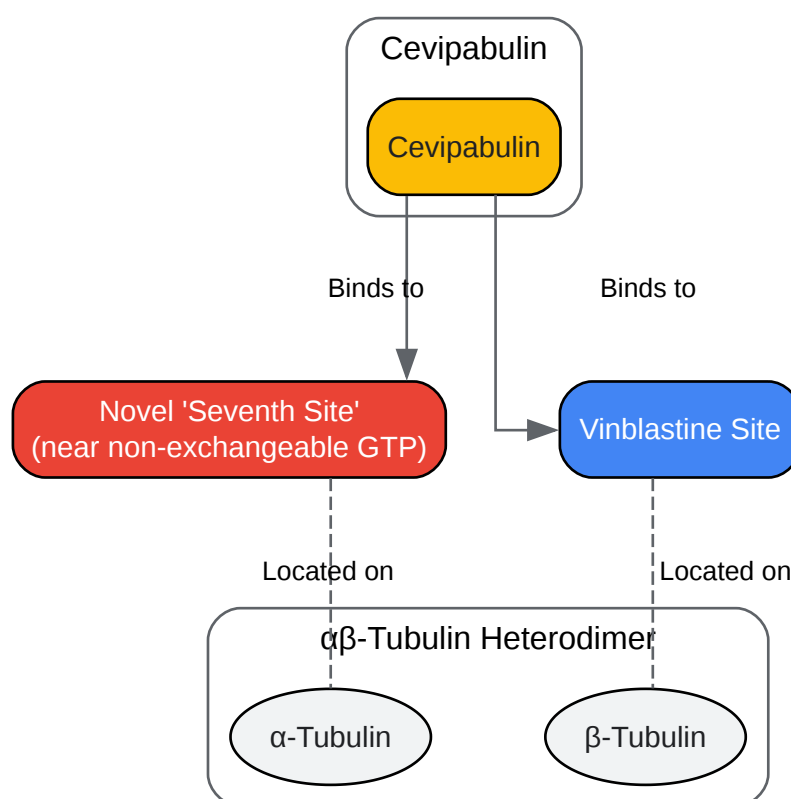
The Dual-Binding Mechanism of Cevipabulin

X-ray crystallography studies have definitively shown that **cevipabulin** simultaneously occupies two spatially independent sites on the $\alpha\beta$ -tubulin heterodimer.[6][8] This dual-binding capacity is unique among known microtubule-targeting agents and is central to its multifaceted mechanism of action.

- The Vinblastine Site (β -Tubulin): As suggested by initial competitive binding assays, **cevipabulin** binds to the well-characterized vinblastine site located at the inter-dimer interface on β -tubulin.[2][6][9] However, unlike classic Vinca alkaloids which destabilize

microtubules, **cevipabulin** binding at this site enhances longitudinal interactions between tubulin dimers.[3][9] This leads to the formation of protofilaments but inhibits the proper lateral interactions required for microtubule assembly, resulting in the formation of irregular tubulin aggregates.[3][9]

- The Novel "Seventh Site" (α -Tubulin): The landmark discovery is a second binding pocket located on the α -tubulin subunit, near the non-exchangeable guanosine triphosphate (GTP) binding site.[3][7] This novel pocket has been termed the "seventh site" on the tubulin dimer.[3][7][9]



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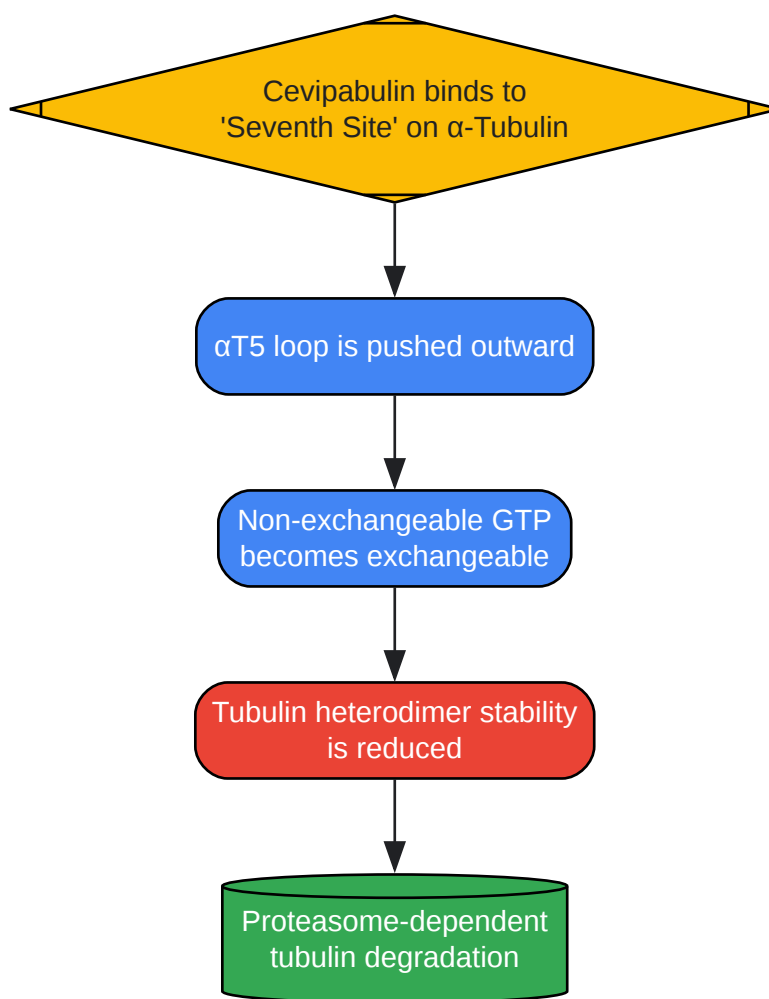
Caption: Cevipabulin's dual binding to the $\alpha\beta$ -tubulin heterodimer.

The α -Tubulin "Seventh Site": A Nexus for Tubulin Degradation

The binding of **cevipabulin** to the novel seventh site on α -tubulin initiates a cascade of events that culminates in the degradation of the tubulin protein itself. This represents a paradigm shift from conventional microtubule inhibitors that primarily disrupt polymerization dynamics.

The mechanism proceeds as follows:

- **Conformational Change:** **Cevipabulin** binding pushes the α -tubulin T5 loop (α T5) outward.[\[4\]](#)
[\[5\]](#)
- **GTP Exchange:** This conformational shift exposes the normally non-exchangeable GTP, making it exchangeable.[\[4\]](#)[\[5\]](#)[\[7\]](#)
- **Reduced Stability:** The non-exchangeable GTP is critical for the structural integrity and stability of the tubulin dimer.[\[7\]](#) Its exchange leads to the destabilization of the entire heterodimer.
- **Proteasomal Degradation:** The destabilized tubulin is subsequently targeted for degradation through a proteasome-dependent pathway.[\[9\]](#)



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Caption: Mechanism of **cevipabulin**-induced tubulin degradation.

Quantitative Data Summary

The binding affinity, stoichiometry, and cytotoxic activity of **cevipabulin** have been quantified through various biochemical and cell-based assays.

Table 1: Binding Affinity and Stoichiometry

Parameter	Method	Value	Target Complex	Reference
Dissociation Constant (Kd)	Microscale Thermophoresis (MST)	$0.97 \pm 0.15 \mu\text{M}$	Eribulin-Tubulin Complex	[6][8]
Binding Stoichiometry	LC-MS/MS	~2:1 (Cevipabulin:Tubulin)	Tubulin Dimer	[8][10]

| Binding Stoichiometry | LC-MS/MS | ~1:1:1 (**Cevipabulin**:Eribulin:Tubulin) | Eribulin-Tubulin Complex [[6][8]] |

Table 2: In Vitro Cytotoxicity (IC50)

Cell Line	Cancer Type	IC50 (nM)	Reference
SK-OV-3	Ovarian	24 ± 8	[1]
MDA-MB-435	Breast	21 ± 4	[1]
MDA-MB-468	Breast	18 ± 6	[1]
LnCaP	Prostate	22 ± 7	[1]

| HeLa | Cervical | 40 [[1]] |

Key Experimental Protocols

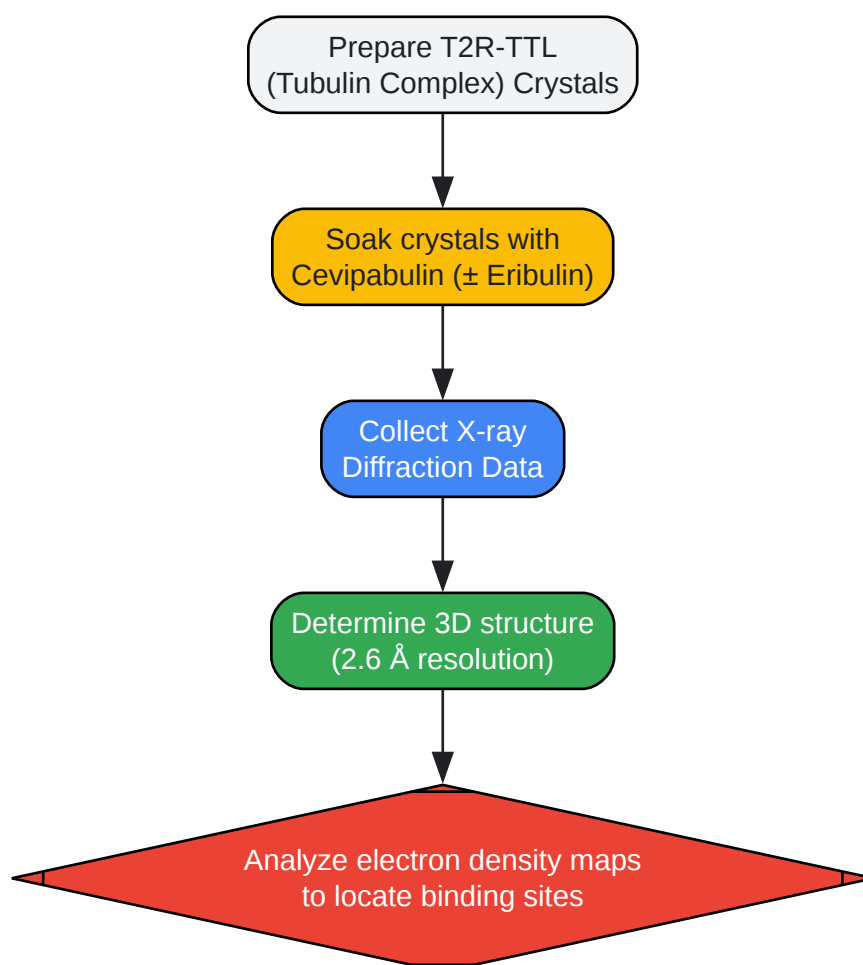
The elucidation of **cevipabulin**'s binding to the α -tubulin site involved several key experimental techniques. Detailed methodologies are summarized below.

X-ray Crystallography

This technique was pivotal in providing the atomic-level resolution structure of the **cevipabulin**-tubulin complex, revealing the dual binding sites.

- Protocol:

- Crystal Formation: Crystals were grown consisting of two tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (T2R-TTL complex).[6]
- Soaking: **Cevipabulin** was soaked into the pre-formed T2R-TTL crystals. To characterize the seventh site independently, crystals were also co-soaked with both **cevipabulin** and eribulin (an inhibitor that occupies the vinblastine site).[6][11]
- Data Collection: X-ray diffraction data were collected from the soaked crystals.
- Structure Determination: The crystal structure of the **cevipabulin**-tubulin complex was determined to a resolution of 2.6 Å.[6][11] The electron density maps (Fobs/Fcalc) were used to confirm the presence and orientation of **cevipabulin** molecules in both the vinblastine and the novel α -tubulin sites.[5][11]



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Caption: Experimental workflow for X-ray crystallography.

Binding Stoichiometry by LC-MS/MS

This method was used to quantify the number of **cevipabulin** molecules bound to each tubulin dimer in solution, confirming that the dual-site occupancy was not a crystallization artifact.^[6]

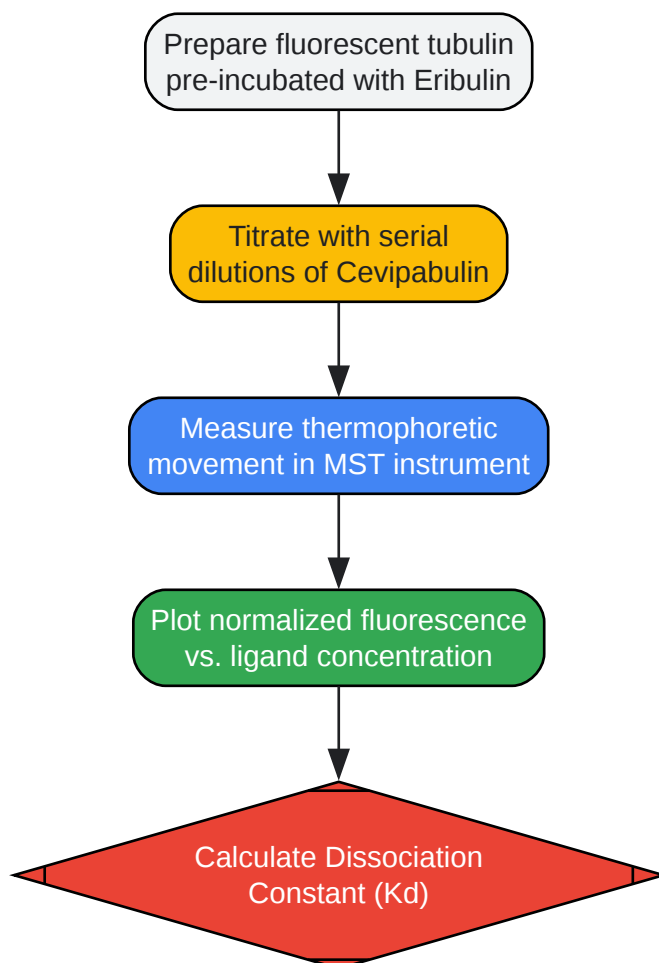
- Protocol:
 - Incubation: Purified tubulin (20 μ M) was incubated with varying concentrations of **cevipabulin** (e.g., 64, 128, and 256 μ M) for 10 minutes.^{[5][8][10]}
 - Separation: The tubulin-bound **cevipabulin** was separated from the unbound compound.
 - Quantification: The amount of bound **cevipabulin** was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[6][8]}
 - Ratio Calculation: The molecular ratio of **cevipabulin** to the tubulin dimer was calculated. At saturating concentrations, this ratio approached 2:1.^{[8][10]}

Binding Affinity by Microscale Thermophoresis (MST)

MST was employed to directly measure the binding affinity (K_d) of **cevipabulin** to the novel seventh site.

- Protocol:
 - Target Preparation: To isolate binding to the seventh site, the vinblastine site was first occupied by a high-affinity ligand, eribulin. The eribulin-tubulin complex (20 μ M) was used as the target.^{[6][10]}
 - Titration: A fixed concentration of fluorescently labeled tubulin was titrated with a serial dilution of **cevipabulin**.
 - Thermophoresis Measurement: The movement of the fluorescent molecules through a microscopic temperature gradient was measured. This movement changes upon ligand binding.

- K_d Determination: The dissociation constant (K_d) was calculated by plotting the change in thermophoresis against the **cevipabulin** concentration, yielding a value of $0.97 \pm 0.15 \mu\text{M}$.
[6][8]



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Caption: Experimental workflow for Microscale Thermophoresis (MST).

Tubulin Degradation by Immunoblotting

Immunoblotting was used to confirm that **cevipabulin** treatment leads to a reduction in total tubulin protein levels in various cancer cell lines.

- Protocol:
 - Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, Hct116, H460) were cultured and treated with various concentrations of **cevipabulin** for specified time periods (e.g., 16

hours).[6][8]

- Lysate Preparation: Cells were harvested and lysed to extract total cellular proteins.
- SDS-PAGE and Transfer: Protein lysates were separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
- Antibody Incubation: The membrane was incubated with primary antibodies specific for α -tubulin and β -tubulin, followed by incubation with a secondary antibody.
- Detection: The protein bands were visualized and quantified to determine the relative levels of tubulin, showing a dose-dependent decrease upon **cevipabulin** treatment.[6][8]

Conclusion and Future Directions

The discovery that **cevipabulin** binds to a novel site on α -tubulin to induce its degradation is a significant advancement in the field of microtubule-targeting agents. It reclassifies **cevipabulin** not merely as a microtubule dynamics inhibitor but as a pioneering tubulin degrader. This "seventh site" represents a previously unexploited target for cancer therapy.

For drug development professionals, this presents a unique opportunity to:

- Design Novel Tubulin Degraders: Develop new small molecules that specifically target this α -tubulin site with higher affinity and selectivity.
- Overcome Drug Resistance: As this site is distinct from those targeted by taxanes and vinca alkaloids, agents targeting the seventh site may be effective against tumors that have developed resistance to conventional microtubule inhibitors.[2]
- Explore New Therapeutic Applications: The unique mechanism of tubulin degradation may offer therapeutic advantages beyond traditional mitotic arrest.

Further research will be essential to fully characterize the downstream cellular consequences of tubulin degradation and to optimize the design of next-generation compounds targeting this novel and promising binding site.

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